

Furegrelate Sodium: In Vivo Application Notes and Protocols for Animal Studies

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Compound of Interest

Compound Name: Furegrelate Sodium

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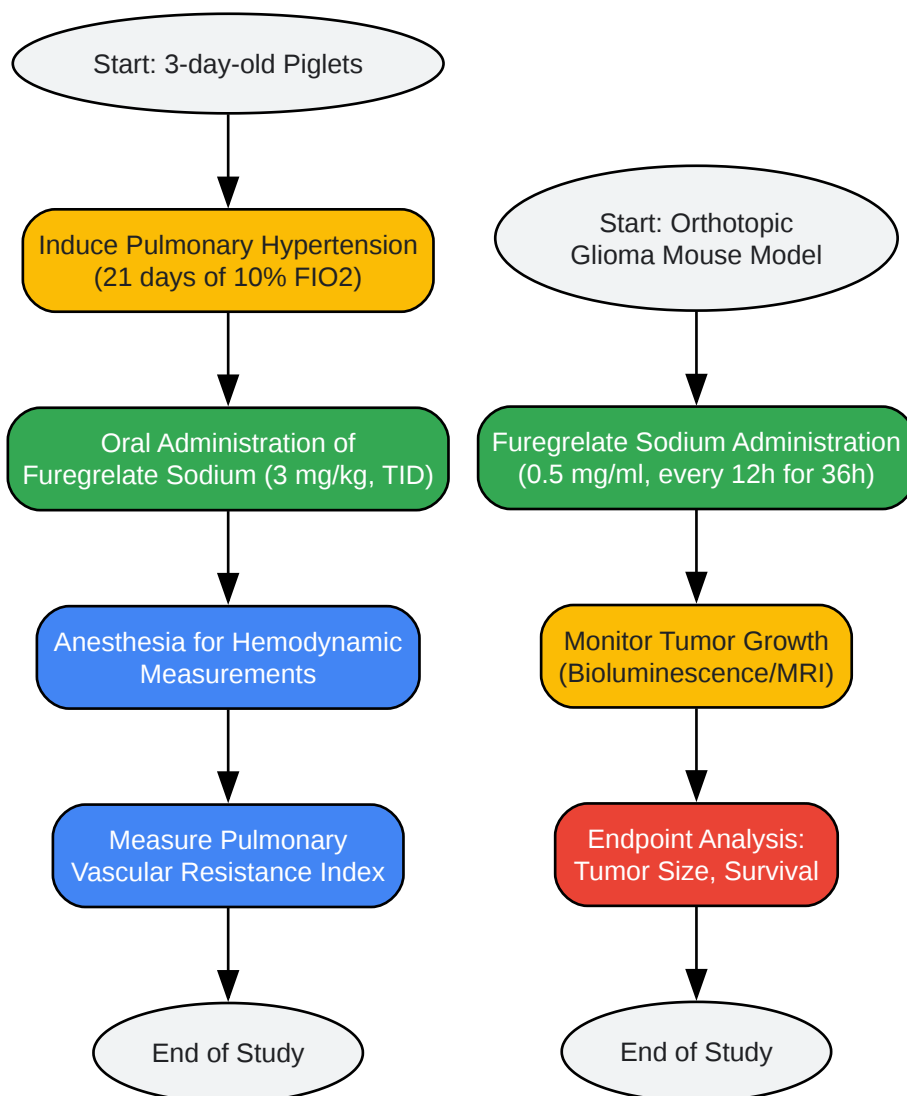
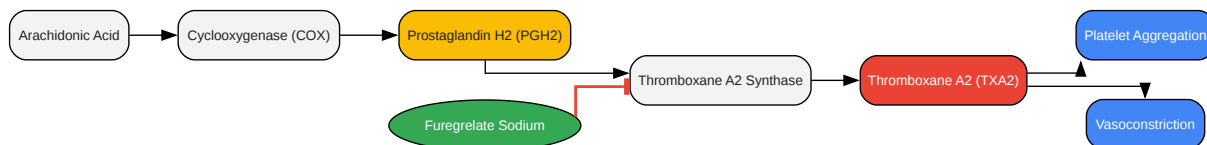
Abstract

Furegrelate Sodium is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critically involved in platelet aggregation and vasoconstriction.[1] This document provides detailed application notes and standardized protocols for the use of **Furegrelate Sodium** in in vivo animal studies, with a focus on established models of pulmonary hypertension, renal vasoconstriction, and glioma. The provided methodologies aim to ensure reproducibility and accuracy in preclinical research settings.

Mechanism of Action

Furegrelate Sodium exerts its pharmacological effect by specifically inhibiting the action of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[1][2] TXA2 is a powerful mediator that promotes platelet aggregation and causes constriction of blood vessels.[1][2] By blocking the synthesis of TXA2, **Furegrelate Sodium** effectively reduces these effects, making it a valuable tool for studying pathologies involving excessive platelet activation and vasoconstriction.[1][2]

The inhibition of thromboxane synthase can also lead to a redirection of the arachidonic acid cascade, potentially increasing the production of other prostaglandins, such as the vasodilator prostacyclin (PGI2), which may contribute to its overall therapeutic effect.



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References

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- To cite this document: BenchChem. [Furegrelate Sodium: In Vivo Application Notes and Protocols for Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260747#furegrelate-sodium-dosage-for-in-vivo-animal-studies]

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